4-Piperidinol, 5-(hexahydro-1H-azepinylmethyl)-4-phenyl-1,2,5-trimethyl-, acetate, dihydrochloride
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Overview
Description
4-Piperidinol, 5-(hexahydro-1H-azepinylmethyl)-4-phenyl-1,2,5-trimethyl-, acetate, dihydrochloride is a complex organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structural properties and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 5-(hexahydro-1H-azepinylmethyl)-4-phenyl-1,2,5-trimethyl-, acetate, dihydrochloride involves multiple steps. The process typically starts with the preparation of the core piperidinol structure, followed by the introduction of the azepinylmethyl and phenyl groups. The final step involves the acetylation and formation of the dihydrochloride salt. Common reagents used in these reactions include dichloromethane, ethyl acetate, and water .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of advanced purification techniques such as chromatography and crystallization is common in the industrial setting.
Chemical Reactions Analysis
Types of Reactions
4-Piperidinol, 5-(hexahydro-1H-azepinylmethyl)-4-phenyl-1,2,5-trimethyl-, acetate, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Piperidinol, 5-(hexahydro-1H-azepinylmethyl)-4-phenyl-1,2,5-trimethyl-, acetate, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-Piperidinol, 5-(hexahydro-1H-azepinylmethyl)-4-phenyl-1,2,5-trimethyl-, acetate, dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter activity in the brain, which can influence mood, cognition, and behavior. The exact molecular targets and pathways are still under investigation, but it is thought to involve the modulation of GABAergic and dopaminergic systems .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-4-piperidinol: Shares a similar core structure but lacks the azepinylmethyl and trimethyl groups.
4-Hydroxy-4-phenylpiperidine: Another related compound with similar properties but different functional groups.
Uniqueness
The unique combination of functional groups in 4-Piperidinol, 5-(hexahydro-1H-azepinylmethyl)-4-phenyl-1,2,5-trimethyl-, acetate, dihydrochloride gives it distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
28866-28-6 |
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Molecular Formula |
C23H38Cl2N2O2 |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
[5-(azepan-1-ylmethyl)-1,2,5-trimethyl-4-phenylpiperidin-4-yl] acetate;dihydrochloride |
InChI |
InChI=1S/C23H36N2O2.2ClH/c1-19-16-23(27-20(2)26,21-12-8-7-9-13-21)22(3,17-24(19)4)18-25-14-10-5-6-11-15-25;;/h7-9,12-13,19H,5-6,10-11,14-18H2,1-4H3;2*1H |
InChI Key |
QFTURHBUTBMVEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(CN1C)(C)CN2CCCCCC2)(C3=CC=CC=C3)OC(=O)C.Cl.Cl |
Origin of Product |
United States |
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